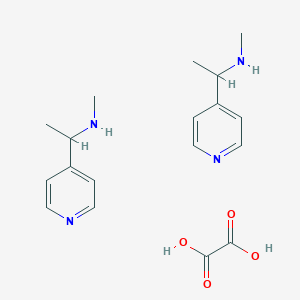

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is a chemical compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate typically involves the reaction of pyridine derivatives with methylating agents. One common method is the alkylation of 4-pyridylmethanamine with methyl iodide under basic conditions to yield N-Methyl-1-(pyridin-4-yl)methanamine. This intermediate can then be reacted with oxalic acid to form the hemioxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the desired purity.

化学反应分析

Types of Reactions

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds.

科学研究应用

Medicinal Chemistry and Enzyme Inhibition

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate has been investigated for its inhibitory effects on specific enzymes involved in lipid metabolism. A notable example is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are implicated in various physiological processes, including pain modulation and emotional behavior.

Case Study: LEI-401

Research has highlighted the compound LEI-401, a derivative of this compound, which exhibits significant potency as a NAPE-PLD inhibitor. In vitro studies demonstrated that LEI-401 effectively reduced levels of anandamide, a prominent NAE, in neuronal cells and mouse brains. The compound displayed a half-maximal inhibitory concentration (IC50) of approximately 72 nM, indicating its strong inhibitory potential .

Neuropharmacology

The neuropharmacological implications of this compound extend to its effects on emotional behavior and stress response. Studies involving the administration of LEI-401 in animal models indicated alterations in emotional responses, likely due to modulation of the hypothalamus-pituitary-adrenal (HPA) axis. This suggests potential applications in treating mood disorders or stress-related conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Researchers have synthesized various analogues to enhance potency and selectivity towards NAPE-PLD. The modifications typically involve altering substituents on the pyridine ring or the amine group to achieve desired biological activity while maintaining favorable pharmacokinetic properties .

Table: Structure-Activity Relationship Analysis

| Modification | Effect on Potency | Remarks |

|---|---|---|

| Cyclopropylmethylamide | 3-fold increase | Optimal R1 substituent |

| (S)-3-hydroxypyrrolidine | 10-fold increase | Optimal R3 substituent |

| (S)-3-phenylpiperidine | Significant improvement | Optimal R2 substituent |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Further In Vivo Studies : To validate the findings from in vitro studies and assess the therapeutic potential in clinical settings.

- Exploration of Other Enzyme Targets : Investigating the compound's activity against other enzymes involved in lipid metabolism may reveal additional therapeutic applications.

- Development of Derivatives : Continued synthesis of analogues could lead to compounds with improved efficacy and safety profiles for clinical use.

作用机制

The mechanism of action of N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- N-Methyl-1-(pyridin-3-yl)ethanamine

- N-Methyl-1-(pyridin-2-yl)ethanamine

- N-Methyl-1-(pyridin-4-yl)methanamine

Uniqueness

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

生物活性

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H16N2⋅C2H2O4. The compound features a pyridine ring, which is known for its role in various biological activities. The hemioxalate salt form suggests enhanced solubility and stability, which are critical for biological assays.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids like N-acylethanolamines (NAEs) .

Inhibition of NAPE-PLD

Studies have shown that the inhibition of NAPE-PLD can lead to altered levels of NAEs, affecting various physiological processes including pain perception, emotional behavior, and metabolic regulation. For instance, compounds that inhibit NAPE-PLD have been linked to reduced anxiety and improved emotional responses in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the pyridine ring or the ethanamine moiety can significantly affect the compound's potency and selectivity for biological targets. For example, substitutions that increase lipophilicity often enhance cellular uptake and bioavailability .

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced cellular uptake |

| Substitutions on pyridine | Altered receptor binding affinity |

| Variations in oxalate salt form | Improved solubility |

Case Studies

Several studies have highlighted the biological effects of similar compounds:

- Emotional Behavior Modulation : A study demonstrated that a related compound significantly affected emotional behavior in mice by modulating the hypothalamus-pituitary-adrenal (HPA) axis, suggesting potential applications in treating anxiety disorders .

- Pain Management : Another investigation revealed that inhibitors of NAPE-PLD could effectively reduce pain responses in animal models, indicating a promising avenue for developing analgesics based on this compound's mechanism .

- Metabolic Effects : Research has linked altered NAE levels to metabolic syndromes, suggesting that targeting pathways involving this compound could provide therapeutic benefits for conditions like obesity and diabetes .

属性

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12N2.C2H2O4/c2*1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h2*3-7,9H,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDKZDXBLFLGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC.CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。